molecular formula C8H15F2NO2 B2903438 4,4-Difluoro-3-(morpholin-4-yl)butan-1-ol CAS No. 2174007-83-9

4,4-Difluoro-3-(morpholin-4-yl)butan-1-ol

Cat. No. B2903438
CAS RN: 2174007-83-9
M. Wt: 195.21
InChI Key: ZPLOOBHBBZXUTP-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-(morpholin-4-yl)butan-1-ol is a chemical compound with the CAS Number: 2174007-83-9 . It has a molecular weight of 195.21 . The IUPAC name for this compound is 4,4-difluoro-3-morpholinobutan-1-ol . It is stored at a temperature of 4 degrees .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15F2NO2/c9-8(10)7(1-4-12)11-2-5-13-6-3-11/h7-8,12H,1-6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of this compound is oil . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

4,4-difluoro-3-morpholin-4-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO2/c9-8(10)7(1-4-12)11-2-5-13-6-3-11/h7-8,12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLOOBHBBZXUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CCO)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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